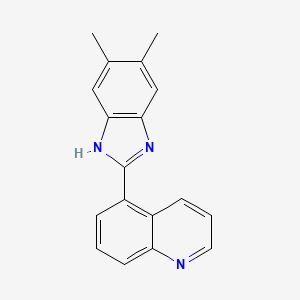![molecular formula C13H13BrFNO3 B6142125 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid CAS No. 1283631-20-8](/img/structure/B6142125.png)
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C13H13BrFNO3 and a molecular weight of 330.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to create compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .作用機序
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s suggested that the chiral moiety of similar compounds influences kinase inhibition , indicating that this compound might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that this compound might have similar effects.
実験室実験の利点と制限
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It also has a low toxicity, which makes it safe to use in laboratory experiments. However, it has some limitations. It is relatively expensive, and it is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid research. It could be used to study the effects of novel drugs on enzyme activity. It could also be used to study the effects of environmental toxins on enzyme activity. Additionally, it could be used to study the effects of drugs on the biochemical and physiological processes in the body. Finally, it could be used to study the effects of drugs on the immune system.
合成法
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid can be synthesized from 4-bromo-3-fluorobenzaldehyde and 2-pyrrolidinone in two steps. First, 4-bromo-3-fluorobenzaldehyde is reacted with 2-pyrrolidinone in the presence of a base catalyst to form the Schiff base intermediate. Second, the Schiff base intermediate is then treated with acetic acid to form the desired product, this compound.
科学的研究の応用
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid has been used in a variety of scientific research applications, including drug discovery, molecular biology, and biochemistry. In drug discovery, it has been used to identify novel drug targets and to study the pharmacological properties of existing drugs. In molecular biology, it has been used to study protein-protein interactions and to identify new drug targets. In biochemistry, it has been used to study enzyme-substrate interactions and to identify new enzyme inhibitors.
特性
IUPAC Name |
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)13(19)16-5-1-2-9(16)7-12(17)18/h3-4,6,9H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCXWBYKZQRTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Br)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


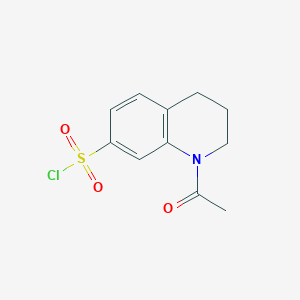
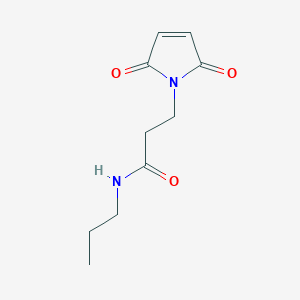
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

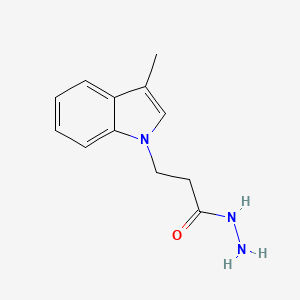
![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
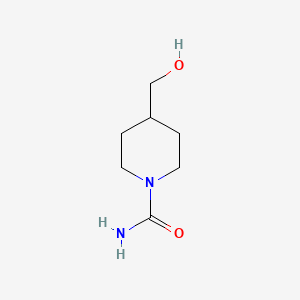
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)
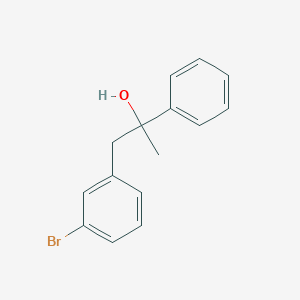
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)
